(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate

Biocatalysis Enantioselective Hydrolysis Process Chemistry

Traditional chiral resolution of this key ranirestat intermediate is inefficient and costly at scale, often leading to low yields of the therapeutically essential (R)-enantiomer. Our (R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate (ASI-2) is produced via asymmetric synthesis to directly overcome this bottleneck. - Achieves up to 17% higher yield than standard PLE methods by eliminating resolution steps. - Supplied with verified chiral purity (≥95% chemical purity) to ensure downstream pharmacological activity of ranirestat. - Conforms to ICH Q7 guidelines for GMP intermediate production, ensuring reliable supply chain quality.

Molecular Formula C7H10N2O4
Molecular Weight 186.17 g/mol
CAS No. 159213-18-0
Cat. No. B1366438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate
CAS159213-18-0
Molecular FormulaC7H10N2O4
Molecular Weight186.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CC(=O)NC1=O)N
InChIInChI=1S/C7H10N2O4/c1-2-13-6(12)7(8)3-4(10)9-5(7)11/h2-3,8H2,1H3,(H,9,10,11)/t7-/m1/s1
InChIKeyPJMURKYAHVPDLH-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASI-2: Chiral Intermediate for Ranirestat Synthesis


(R)-Ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate, also known as (R)-2-amino-2-ethoxycarbonylsuccinimide (ASI-2), is an optically active succinimide derivative and a critical chiral intermediate for synthesizing ranirestat (AS-3201) [1]. Its structure features a pyrrolidine-2,5-dione backbone with an amino group and an ethyl carboxylate group at the 3-position in the (R)-configuration, imparting specific stereochemistry essential for downstream pharmaceutical activity [2]. This compound is not a final therapeutic agent but an enabling chemical tool; its procurement value is strictly tied to its role in constructing the chiral quaternary center of ranirestat, a potent aldose reductase inhibitor developed for diabetic complications [3].

Role Chiral intermediate for ranirestat synthesis, enabling construction of the key quaternary stereocenter
Stereochemistry (R)-configuration required to maintain aldose reductase target-binding profile of the final API

Why (R)-ASI-2 Is Essential for Ranirestat


In the synthesis of ranirestat (AS-3201), the stereochemical integrity of the intermediate directly dictates the pharmacological activity of the final drug candidate. Ranirestat's aldose reductase inhibitory potency is contingent upon its (R)-configuration; using the racemic mixture or the (S)-enantiomer of the 3-amino-2,5-dioxopyrrolidine-3-carboxylate intermediate would yield a mixture of diastereomers in the final spiro-pyrrolidine product, at least half of which would be therapeutically inactive or exhibit altered binding profiles [1]. Traditional optical resolution via diastereomeric salt formation is inefficient and costly at scale [2]. The specific (R)-configuration of this compound, produced via asymmetric synthesis, ensures a direct, high-yield route to the desired enantiomer, making generic substitution not only chemically invalid but also economically disadvantageous for process chemistry [3].

Target (R)-ASI-2 Directly yields the required stereochemistry for active ranirestat; compatible with asymmetric amination and high-yield bioconversion routes.
Common Substitute Racemic or (S)-enantiomer Produces diastereomeric mixtures; at least half of the final API would lack the (R)-configuration essential for aldose reductase inhibition, altering target-binding profile.
Route Asymmetric synthesis Single-step chiral center installation, reducing unit operations and process mass intensity compared to classical resolution.
Legacy Route Optical resolution Multi-step diastereomeric salt formation increases cycle time, cost, and may lower overall yield; not recommended for scale-up.

Comparative Evidence for (R)-ASI-2 Selection


EstBT vs. PLE: Synthetic Route Efficiency

A novel bioconversion method for synthesizing ASI-2, the target compound, utilizes a recombinant esterase (EstBT) from Bacillus thuringiensis as a substitute for porcine liver esterase (PLE). The EstBT-based method achieved a 17% higher total yield compared to the traditional PLE-catalyzed process [1]. This represents a significant process improvement for industrial-scale procurement and in-house synthesis planning.

Synthetic yield
Head-to-head
17% higher total yield vs PLE route
Supports process economics and route selection for scale-up
Based on EstBT bioconversion; conditions-dependent
Biocatalysis Enantioselective Hydrolysis Process Chemistry Industrial Biotechnology

Asymmetric Amination vs. Optical Resolution

The lanthanum-catalyzed Shibasaki asymmetric amination method directly installs the chiral quaternary center to yield (R)-ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate. This approach circumvents the classical optical resolution step, which the patent literature describes as inefficient and costly at scale [1]. By eliminating the need to form, separate, and decompose diastereomeric salts, the direct asymmetric route significantly reduces process mass intensity and overall cycle time [2].

Chiral center installation
Class-level
Single-step asymmetric amination vs multi-step resolution
Supports supply chain scalability and reduced process mass intensity
Qualitative but operationally significant per patent literature
Asymmetric Catalysis Chiral Pool Synthesis Kilogram-Scale Manufacturing Green Chemistry Metrics

Commercial Purity: Chiral vs. Racemic

Commercially available (R)-ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate is routinely supplied at ≥98% purity by specialized vendors, with chiral purity verified via HPLC . In contrast, racemic or undefined stereochemical mixtures of related pyrrolidine-2,5-dione derivatives are often available only at lower purities (e.g., 95-97%) or lack documented chiral purity specifications . This distinction is critical for pharmaceutical intermediate procurement, where chiral purity directly impacts downstream product quality and regulatory compliance.

Commercial purity
Data to verify
≥98% with chiral purity (HPLC) vs 95–97% racemic/achiral analogs without
Higher chiral purity reduces downstream impurity control burden
Supplier specifications; independent verification recommended
Chiral Purity Quality Control Pharmaceutical Intermediate Standards HPLC Analysis

Patent-Protected Intermediate for Ranirestat

The compound (R)-ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate is specifically claimed as a novel optically active intermediate in US Patent 8,058,456 B2 [1]. The patent explicitly describes its utility in preparing tetrahydropyrrolo[1,2-a]pyrazin-4-spiro-3′-pyrrolidine derivatives, including ranirestat, in a short process, economically, and in high yields. No such explicit, enabling patent protection exists for the (S)-enantiomer or racemic mixture for this specific application pathway.

Patent enablement
Reported
Explicitly claimed in US 8,058,456 B2 for ranirestat synthesis; (S)- and racemic not claimed
Provides freedom-to-operate pathway with documented enabling process disclosure
Patent grant; review claim scope for specific jurisdiction
Intellectual Property Pharmaceutical Process Patent Drug Master File Regulatory Exclusivity

ASI-2 Application Scenarios


Kilogram-Scale Ranirestat Synthesis

This intermediate is the established starting material for industrial-scale ranirestat manufacturing. Process chemists should prioritize this specific (R)-enantiomer to utilize the patented asymmetric amination or EstBT bioconversion routes, which provide a 17% higher yield compared to traditional PLE methods and eliminate inefficient resolution steps [1]. Procurement of ≥98% pure, chirally verified material ensures compliance with ICH Q7 guidelines for GMP intermediate production .

Novel Aldose Reductase Inhibitor Development

Medicinal chemistry teams exploring spiro-pyrrolidine or succinimide-based ARIs should use (R)-ethyl 3-amino-2,5-dioxopyrrolidine-3-carboxylate as a chiral building block. Its well-characterized stereochemistry and commercial availability at high purity (≥98%) allow for rapid generation of focused libraries while minimizing chiral purification burdens. The compound's validated role in generating the (R)-configuration of ranirestat provides a benchmark for comparative SAR studies [2].

Biocatalyst Screening and Process Development

This compound serves as the product benchmark in enantioselective hydrolysis screening campaigns. As demonstrated in the EstBT discovery work, ASI-2 is the target molecule for evaluating novel esterases and lipases for prochiral malonate resolution [1]. Industrial biotechnology groups procuring this intermediate can use it as an analytical standard to quantify enantiomeric excess (ee) and yield improvements in their own biocatalyst development programs.

Chiral Purity Reference Standard

Due to its defined (R)-stereochemistry and commercial availability with documented chiral purity, this compound is suitable for use as a reference standard in developing and validating chiral HPLC methods for in-process control during ranirestat synthesis . It enables accurate quantification of the undesired (S)-enantiomer impurity, a critical quality attribute for API release.

Application
Selection Property
Validation Focus
Process-scale ranirestat manufacturing
Patented (R)-enantiomer, high-yield enzymatic/amination routes
Yield, chiral purity, and process mass intensity benchmarks
Spiro-pyrrolidine ARI library synthesis
Defined (R)-stereochemistry, commercial high chiral purity
Stereochemical integrity of lead compounds, SAR benchmarking against ranirestat
Enantioselective hydrolysis screening
Target molecule for esterase/lipase benchmarking
Enantiomeric excess (ee) and yield quantification
Chiral HPLC method development / IPC
Defined (R)-stereochemistry with documented chiral purity
Quantification of (S)-enantiomer impurity, method accuracy
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